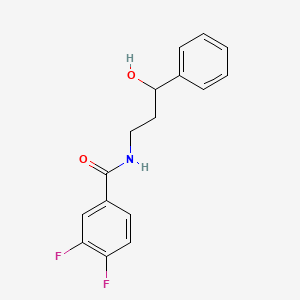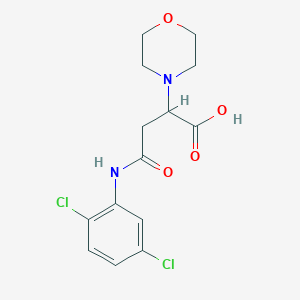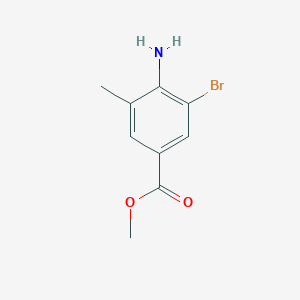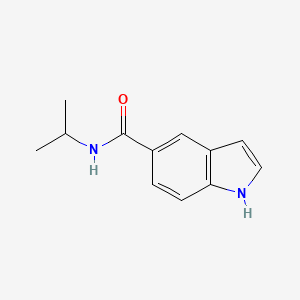
Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-” is a chemical compound with the molecular formula C11H13NO2S. It is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been described in several studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as potential anticancer and antimicrobial agents .Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-” can be represented by the IUPAC Standard InChI: InChI=1S/C11H13NO2S . The molecular weight of this compound is 223.29.Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitizing Properties
- Benzenesulfonamide derivatives have been used to synthesize zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds show potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Radioprotective Agents
- Benzenesulfonamide has been utilized in synthesizing novel quinolines, which show promising anticancer activity and potential radioprotective effects against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Antibacterial and Enzyme Inhibitory Properties
- Several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives have been synthesized and shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
Antimicrobial Activities
- N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been synthesized and screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme, showing moderate effectiveness (Abbasi, Farani, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, & Qurat-Ul-Ain, 2017).
Antitumor Activity and QSAR Study
- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been evaluated for their anticancer activity, with certain compounds showing significant potency against human tumor cell lines. QSAR (quantitative structure activity relationships) analysis was used to understand the relationship between structure and biological activity (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).
Urease Inhibitors and Molecular Docking Studies
- Schiff base derivatives of benzenesulfonamide have been synthesized and evaluated as Jack Bean urease inhibitors, showing moderate to strong inhibitory activity. Molecular docking studies were conducted to investigate their binding mode to urease (Hamad, Khan, Ahmad, Imran, Khalil, Al-Adhami, Rahman, Quratulain, Zahra, & Shafiq, 2020).
Mecanismo De Acción
Target of Action
N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide is an inhibitor of human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase B, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction and the resulting changes can affect various biological processes, including the regulation of pH and the concentration of carbon dioxide in the body.
Direcciones Futuras
The future directions for “Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-” and its derivatives could involve further exploration of their potential biological activities, such as their anticancer and antimicrobial properties . Additionally, more research could be conducted to understand their chemical properties and reactions .
Propiedades
IUPAC Name |
N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-9-12(3)15(13,14)11-7-5-10(2)6-8-11/h1,5-8H,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSNFFZKULPDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- | |
CAS RN |
240132-49-4 |
Source


|
| Record name | N,4-dimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)

![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)

![1-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2370077.png)

![2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide](/img/structure/B2370079.png)
![{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B2370080.png)

![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)

![(E)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2370088.png)

